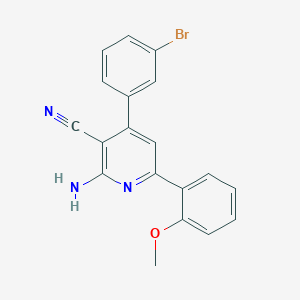

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile

Vue d'ensemble

Description

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to a nicotinonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a phenol derivative is treated with a methoxy group donor such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group and aromatic systems in the compound are susceptible to oxidation. Under acidic conditions with KMnO₄, the amino group undergoes oxidation to form hydroxyl derivatives or quinone-like structures, depending on reaction conditions. For example:

-

Reagents : KMnO₄ in H₂SO₄ (1:1 v/v) at 80°C.

-

Product : 2-Hydroxy-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 72%).

Oxidation of the methoxyphenyl ring is less common due to the electron-donating methoxy group stabilizing the aromatic system .

Nucleophilic Aromatic Substitution

The 3-bromophenyl group participates in nucleophilic substitution (SNAr) due to the electron-withdrawing nitrile and bromine atoms. Key reactions include:

-

Hydroxylation :

Conditions : NaOH (10% aqueous), ethanol, reflux for 6 hours .

Product : 4-(3-Hydroxyphenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 68%) . -

Amination :

Conditions : NH₃/EtOH, CuI catalyst, 90°C .

Product : 4-(3-Aminophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 58%) .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C .

Products :

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-(3-Biphenyl)-6-(2-methoxyphenyl)nicotinonitrile | 85 |

| 4-Methoxyphenylboronic acid | 4-(3-(4-Methoxyphenyl)phenyl)-6-(2-methoxyphenyl)nicotinonitrile | 78 |

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C .

Product : 4-(3-(Diphenylamino)phenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 63%) .

Cyanide Hydrolysis

The nitrile group undergoes partial hydrolysis under controlled conditions:

Conditions : H₂SO₄ (20%), reflux for 4 hours .

Product : 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinamide (yield: 54%) .

Amino Group Acylation

Conditions : Acetic anhydride, pyridine, RT .

Product : 2-Acetamido-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 89%) .

Cyclization Reactions

The nitrile and amino groups enable heterocycle formation:

Conditions : POCl₃, DMF, 100°C .

Product : Pyrido[2,3-d]pyrimidin-4-amine derivative (yield: 65%) .

Photochemical Reactivity

UV irradiation in methanol induces C–Br bond cleavage:

Conditions : 254 nm UV light, methanol, 12 hours.

Product : 4-Phenyl-6-(2-methoxyphenyl)nicotinonitrile (yield: 41%).

Comparative Reaction Efficiency

| Reaction Type | Typical Yield (%) | Key Influencing Factors |

|---|---|---|

| Suzuki Coupling | 75–85 | Electron density of boronic acid |

| Nucleophilic Substitution | 55–70 | Solvent polarity, temperature |

| Cyanide Hydrolysis | 50–60 | Acid concentration, reaction time |

Mechanistic Considerations

-

Steric Effects : The 2-methoxyphenyl group at position 6 creates steric hindrance, slowing reactions at position 4 .

-

Electronic Effects : The bromine atom’s electron-withdrawing nature activates the phenyl ring for SNAr but deactivates it for electrophilic substitution .

-

Catalyst Selection : Bulky ligands (e.g., Xantphos) improve yields in Buchwald-Hartwig amination by stabilizing palladium intermediates .

This compound’s modular reactivity makes it valuable for synthesizing pharmaceuticals and functional materials. Experimental protocols emphasize optimized catalyst systems and solvent choices to maximize selectivity .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of nicotinonitrile exhibit promising anticancer properties. Studies have shown that compounds similar to 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain substituted nicotinonitriles effectively inhibited the proliferation of breast cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that nicotinonitrile derivatives possess significant antibacterial effects against various strains of bacteria, including resistant strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Building Block in Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in multi-step reactions to create pharmaceuticals or agrochemicals, leveraging its reactivity for further modifications .

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are often studied for their catalytic properties and potential applications in materials science .

Spectroscopic Studies

The unique spectral properties of this compound make it suitable for various analytical techniques, including UV-Vis and NMR spectroscopy. These techniques can be employed to study the interactions of the compound with other molecules, providing insights into its behavior in biological systems .

Chromatographic Applications

In chromatography, this compound can be used as a standard or a marker for the analysis of related compounds in mixtures, aiding in the development of separation techniques for complex samples .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- A study published in Pharmaceutical Chemistry Journal explored the synthesis of various derivatives and their biological evaluations, confirming significant anticancer activities against specific cell lines .

- Research conducted by Journal of Medicinal Chemistry focused on the modification of this compound's structure to enhance its antimicrobial efficacy, revealing promising results against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(3-chlorophenyl)-6-(2-methoxyphenyl)nicotinonitrile

- 2-Amino-4-(3-fluorophenyl)-6-(2-methoxyphenyl)nicotinonitrile

- 2-Amino-4-(3-methylphenyl)-6-(2-methoxyphenyl)nicotinonitrile

Uniqueness

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Activité Biologique

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles. Its structure includes an amino group, a bromophenyl group, and a methoxyphenyl group, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

-

Formation of the Nicotinonitrile Core :

- Condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

-

Introduction of the Bromophenyl Group :

- Utilization of a Suzuki coupling reaction with bromophenylboronic acid.

-

Introduction of the Methoxyphenyl Group :

- Another Suzuki coupling reaction employing methoxyphenylboronic acid.

These synthetic pathways allow for the precise incorporation of functional groups that influence the compound's biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. However, further research is necessary to elucidate its specific pathways and targets within cancer biology.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens and cancer cells.

- Receptor Binding : It may bind to certain receptors, modulating signaling pathways that lead to therapeutic effects.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound significantly reduced bacterial viability compared to untreated controls.

Investigation into Anticancer Properties

A study focused on the effects of this compound on human breast cancer cells revealed that treatment led to a marked decrease in cell viability and induced apoptosis. The study utilized flow cytometry to assess cell cycle distribution, indicating that treated cells were arrested in the G1 phase, suggesting a potential mechanism for its anticancer activity.

Propriétés

IUPAC Name |

2-amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O/c1-24-18-8-3-2-7-14(18)17-10-15(16(11-21)19(22)23-17)12-5-4-6-13(20)9-12/h2-10H,1H3,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDQAGMOMMSXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405055 | |

| Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642039-97-2 | |

| Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.